N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPO is a highly selective and potent antagonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Feng (2011) focused on synthesizing a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlighting a three-component synthesis method. This method is significant for the efficient and straightforward production of such compounds (Wu Feng, 2011).
Pharmacological Applications
Imaging and Diagnostics : Research by Katoch-Rouse and Horti (2003) developed N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer for studying CB1 cannabinoid receptors, demonstrating the compound's potential in brain imaging and diagnostics (†. R. Katoch-Rouse & A. Horti, 2003).
Receptor Binding Studies : Fan et al. (2006) synthesized two novel ligands, including one related to the queried compound, for cerebral cannabinoid receptor (CB1) studies. These compounds showed promise for emission tomography imaging of CB1 in human subjects (H. Fan et al., 2006).
Anticancer Properties : A study by Kambappa et al. (2017) explored novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Vinaya Kambappa et al., 2017).
Chemical and Structural Analysis
- X-Ray Powder Diffraction : Wang et al. (2017) provided X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of apixaban. This data is crucial for understanding the compound's crystal structure (Qing Wang et al., 2017).
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-18-4-2-16(3-5-18)23-20(26)19(25)22-14-15-8-12-24(13-9-15)17-6-10-21-11-7-17/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHLDBHIJGPQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide |
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